![molecular formula C14H15ClFN7 B1448299 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride CAS No. 1351647-59-0](/img/structure/B1448299.png)
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions, and the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the various functional groups. For example, the presence of multiple nitrogen atoms could result in hydrogen bonding, affecting the compound’s solubility and boiling/melting points .Scientific Research Applications
Neuroprotective Agent
The triazole-pyrimidine hybrid structure of this compound suggests potential neuroprotective properties . Research indicates that similar compounds can protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s ability to interact with neuronal receptors and inhibit processes leading to neuronal death makes it a candidate for further study in neuroprotection.
Anti-neuroinflammatory Properties
Inflammation in the central nervous system can lead to or exacerbate neurodegenerative conditions. The compound has been evaluated for its anti-neuroinflammatory activities . It may inhibit key inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha in microglial cells, offering a therapeutic approach to treating neuroinflammation.
Antiviral Activity
Indole derivatives, which share a similar structural motif with our compound, have demonstrated antiviral activities . This suggests that 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride could be synthesized and tested for efficacy against a range of RNA and DNA viruses, potentially contributing to the development of new antiviral drugs.
Anticancer Potential
Compounds with triazole and pyrimidine moieties have been studied for their antiproliferative effects against various cancer cell lines . The compound’s ability to interfere with cell division and induce apoptosis in cancer cells makes it a subject of interest in oncological research.
Antimicrobial and Antioxidant Effects
The structural analogs of the compound have shown significant antimicrobial and antioxidant properties . This compound could be synthesized and assessed for its effectiveness in combating microbial infections and oxidative stress, which are critical factors in many diseases.
Anti-inflammatory and Analgesic Effects
Indole derivatives are known for their anti-inflammatory and analgesic effects . By extension, 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride could be explored for its potential to reduce inflammation and pain, which would be beneficial in conditions like arthritis and neuropathic pain.
Future Directions
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. For example, if it shows activity as a kinase inhibitor, it could potentially be developed into a new anticancer drug .
Mechanism of Action
Target of Action
The primary target of 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is the ubiquitin-specific protease 28 (USP28), a protein that plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .
Mode of Action
This compound binds reversibly to USP28, directly affecting its protein levels . The interaction with USP28 inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Biochemical Pathways
The compound’s action on USP28 affects several biochemical pathways. Inhibition of USP28 can lead to alterations in cell cycle progression and apoptosis induction within cells . This is likely due to USP28’s role in the regulation of key components for cell proliferation .
Pharmacokinetics
These properties can help predict the observed antitumor activity of the compound .
Result of Action
The molecular and cellular effects of the compound’s action include significant inhibition of cell growth and alterations in cell cycle progression . Additionally, the compound induces apoptosis within cells . Some compounds in this class have shown superior cytotoxic activities against certain cell lines .
properties
IUPAC Name |
3-(4-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN7.ClH/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21;/h1-4,9,16H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBABJPDWEOLCCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.